![molecular formula C22H22O6 B2810654 (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-70-4](/img/structure/B2810654.png)
(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
Homophthalic Anhydride Interactions : A study explored the interaction between homophthalic anhydride and (triphenylphosphoranylidene)acetates, noting the formation of products through self-condensation rather than the anticipated Wittig reaction when using tert-butyl (triphenylphosphoranylidene)acetate. This highlights the influence of sterically hindered ylides on reaction outcomes, providing insights into the reactivity of related compounds (Shablykin, Merzhyievsky, & Shablykina, 2017).
Synthesis and Structure : The synthesis and structural elucidation of derivatives similar to "(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been reported, such as the preparation of 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene through bromine elimination and subsequent treatments. These studies provide a foundation for understanding the structural aspects of complex organic compounds (Tazoe, Uchikawa, Feng, & Yamato, 2012).
Alkaline Autoxidation Products : Research into the alkaline autoxidation products of BHA (butylated hydroxyanisole) and related compounds offers insights into the oxidative stability and potential transformations of tert-butyl and methoxy substituted benzofurans, which are structurally related to the compound . This information could be relevant for understanding the stability and reactivity of "this compound" (Kawai et al., 1999).
Hydrogen-bonded Structures : Studies on the hydrogen-bonded structures of related compounds, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, reveal the significance of molecular interactions in defining the crystalline and molecular architecture of organic compounds. This knowledge aids in the understanding of how specific substituents influence the overall properties and reactivity of complex molecules (Abonía et al., 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-15-9-10-16-18(12-15)27-19(21(16)24)11-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCBDOBHQQUNKE-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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